molecular formula C10H14OS B14478871 2-Butanol, 1-(phenylthio)-, (S)- CAS No. 67210-33-7

2-Butanol, 1-(phenylthio)-, (S)-

Cat. No.: B14478871
CAS No.: 67210-33-7
M. Wt: 182.28 g/mol
InChI Key: KGDLDWVKFUCUME-VIFPVBQESA-N
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Description

2-Butanol, 1-(phenylthio)-, (S)- is a chiral secondary alcohol with a phenylthio group attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanol, 1-(phenylthio)-, (S)- typically involves the reaction of 2-butanol with thiophenol under specific conditions. One common method is the nucleophilic substitution reaction where thiophenol acts as a nucleophile, replacing a leaving group on the 2-butanol molecule. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of 2-Butanol, 1-(phenylthio)-, (S)- may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Butanol, 1-(phenylthio)-, (S)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The phenylthio group can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-Butanol, 1-(phenylthio)-, (S)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of chiral compounds.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and stereochemistry.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-Butanol, 1-(phenylthio)-, (S)- involves its interaction with various molecular targets. The phenylthio group can participate in nucleophilic or electrophilic reactions, while the hydroxyl group can form hydrogen bonds or undergo oxidation-reduction reactions. These interactions can affect the compound’s reactivity and its role in different chemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Butanol: A secondary alcohol without the phenylthio group.

    1-Butanol: A primary alcohol with a different structural arrangement.

    Thiophenol: Contains the phenylthio group but lacks the butanol structure.

Uniqueness

2-Butanol, 1-(phenylthio)-, (S)- is unique due to its chiral nature and the presence of both a hydroxyl and a phenylthio group

Properties

CAS No.

67210-33-7

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

(2S)-1-phenylsulfanylbutan-2-ol

InChI

InChI=1S/C10H14OS/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3/t9-/m0/s1

InChI Key

KGDLDWVKFUCUME-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](CSC1=CC=CC=C1)O

Canonical SMILES

CCC(CSC1=CC=CC=C1)O

Origin of Product

United States

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